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Compound of Interest

Compound Name: 2-(Phenylamino)acetonitrile

Cat. No.: B1205223 Get Quote

Compound: 2-(Phenylamino)acetonitrile Molecular Formula: C₈H₈N₂[1] Molecular Weight:

132.16 g/mol [1][2][3] CAS Number: 3009-97-0[1][2][3] IUPAC Name: 2-anilinoacetonitrile[2][4]

Overview and Physicochemical Properties
2-(Phenylamino)acetonitrile is an organic compound featuring a phenylamino group attached

to an acetonitrile backbone.[1] It serves as a valuable building block in organic synthesis,

particularly for preparing heterocyclic compounds and purine derivatives with potential

applications in medicinal chemistry and drug discovery.[1][3] Under standard conditions, it

exists as a yellow to white crystalline low-melting solid.[1][3]

A comprehensive analytical characterization is essential to confirm its identity, purity, and

stability. This document outlines the key analytical techniques and detailed protocols for the

characterization of 2-(Phenylamino)acetonitrile.

Table 1: Physicochemical Properties of 2-(Phenylamino)acetonitrile
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Property Value Reference

Melting Point 40 °C [1][3]

Boiling Point 234.08 °C (estimated) [1][3]

Density 1.1083 g/cm³ (estimated) [1][3]

Storage Temperature
2-8 °C, inert atmosphere, dark

place
[1][2]

Spectroscopic Techniques
Spectroscopic methods are fundamental for elucidating the molecular structure of 2-
(Phenylamino)acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy provides detailed information about the carbon-hydrogen

framework of the molecule. ¹H NMR identifies the chemical environment and connectivity of

hydrogen atoms, while ¹³C NMR provides information about the different carbon atoms. For 2-
(Phenylamino)acetonitrile, ¹H NMR is expected to show signals for the aromatic protons on

the phenyl ring, the secondary amine proton, and the methylene protons. ¹³C NMR will show

distinct signals for the aromatic carbons, the methylene carbon, and the nitrile carbon.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (Note: Actual chemical shifts may vary based

on solvent and experimental conditions. Data for similar structures are used for prediction.)
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Nucleus
Predicted Chemical
Shift (δ) ppm

Multiplicity Assignment

¹H ~7.30 - 6.80 Multiplet
Aromatic protons

(C₆H₅)

¹H Variable (broad) Singlet Amine proton (-NH-)

¹H ~4.20 Singlet/Doublet
Methylene protons (-

CH₂-)

¹³C ~145 Singlet
Aromatic C

(quaternary, C-N)

¹³C ~130 - 115 Multiplet Aromatic CH carbons

¹³C ~117 Singlet
Nitrile carbon (-C≡N)

[5]

¹³C ~35-45 Singlet
Methylene carbon (-

CH₂-)

Experimental Protocol: NMR Analysis

Sample Preparation: Dissolve 5-10 mg of 2-(Phenylamino)acetonitrile in approximately 0.7

mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single pulse (zg30).

Spectral Width: 0-15 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay (d1): 1-2 seconds.

¹³C NMR Acquisition Parameters:
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Pulse Program: Standard proton-decoupled pulse program (zgpg30).

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay (d1): 2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the residual

solvent peak as an internal standard.

Infrared (IR) Spectroscopy
Application Note: IR spectroscopy is used to identify the functional groups present in the

molecule. The spectrum of 2-(Phenylamino)acetonitrile is expected to show characteristic

absorption bands for the N-H stretch of the secondary amine, C-H stretches for the aromatic

and aliphatic groups, the C≡N stretch of the nitrile group, and C=C stretches from the aromatic

ring.

Table 3: Key IR Absorption Bands for 2-(Phenylamino)acetonitrile

Frequency Range (cm⁻¹) Functional Group Assignment

3350 - 3450 N-H Stretch (secondary amine)

3000 - 3100 Aromatic C-H Stretch

2850 - 2960 Aliphatic C-H Stretch (-CH₂-)

2240 - 2260 C≡N Stretch (nitrile)[6]

1600, 1500 C=C Aromatic Ring Stretch

1300 - 1350 C-N Stretch

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Analysis

Sample Preparation: Place a small amount of the solid 2-(Phenylamino)acetonitrile sample

directly onto the ATR crystal.
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition:

Mode: Absorbance.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing: Collect a background spectrum of the clean, empty ATR crystal before

analyzing the sample. The instrument software will automatically ratio the sample spectrum

to the background spectrum. Identify and label the significant peaks.

Mass Spectrometry (MS)
Application Note: Mass spectrometry is used to determine the molecular weight and

fragmentation pattern of the compound, further confirming its structure. For 2-
(Phenylamino)acetonitrile (MW = 132.16), the molecular ion peak [M]⁺ should be observed at

m/z ≈ 132. In positive ion mode, an [M+H]⁺ adduct at m/z ≈ 133 is also expected.[7] Key

fragments may arise from the loss of the nitrile group or cleavage of the C-N bond.

Table 4: Expected Mass Spectrometry Data

m/z (mass-to-charge ratio) Adduct/Fragment

133.076 [M+H]⁺[7]

155.058 [M+Na]⁺[7]

132.068 [M]⁺[7]

131.061 [M-H]⁻[7]

Experimental Protocol: GC-MS Analysis
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Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable

volatile solvent like ethyl acetate or acetonitrile.

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with

an electron ionization (EI) source.

Gas Chromatography (GC) Parameters:

Column: DB-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm

film thickness).[8]

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]

Inlet Temperature: 250 °C.

Injection Volume: 1 µL with a split ratio (e.g., 20:1).[8]

Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 5

min.

Mass Spectrometry (MS) Parameters:

Ionization Mode: Electron Impact (EI) at 70 eV.[8]

Source Temperature: 230 °C.

Mass Range: Scan from m/z 40 to 400.

Data Analysis: Identify the retention time of the compound. Analyze the mass spectrum of

the corresponding peak to identify the molecular ion and major fragment ions.

Chromatographic Techniques
Chromatographic methods are essential for assessing the purity of 2-
(Phenylamino)acetonitrile and for quantifying it in mixtures.

High-Performance Liquid Chromatography (HPLC)
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Application Note: Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating

and quantifying 2-(Phenylamino)acetonitrile from impurities or related substances. The

compound can be detected using a UV detector, likely showing absorbance in the 250-300 nm

range due to its aromatic structure.[1]

Experimental Protocol: RP-HPLC Purity Assay

Sample and Standard Preparation:

Standard Solution: Accurately weigh and dissolve 2-(Phenylamino)acetonitrile in the

mobile phase or diluent (e.g., acetonitrile/water mixture) to a final concentration of 0.1

mg/mL.

Sample Solution: Prepare the sample to be tested at the same concentration.

Instrumentation: A standard HPLC system with a UV detector.

Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase: A mixture of acetonitrile and water. A common starting point is 50:50 (v/v)

Acetonitrile:Water. For MS compatibility, a small amount of formic acid (0.1%) can be

added instead of phosphoric acid.[9]

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: 254 nm.

Injection Volume: 10 µL.

Data Analysis:

Run a blank (diluent) injection, followed by the standard and sample injections.
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Determine the retention time of 2-(Phenylamino)acetonitrile from the standard

chromatogram.

Calculate the purity of the sample using the area percent method: Purity (%) = (Area of

Main Peak / Total Area of All Peaks) x 100

Visualized Workflow
The following diagram illustrates a typical workflow for the comprehensive analytical

characterization of a chemical substance like 2-(Phenylamino)acetonitrile.
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1. Sample Reception & Initial Assessment

2. Structural Elucidation

3. Purity & Stability Assessment

4. Final Reporting

Receive Sample:
2-(Phenylamino)acetonitrile

Physicochemical Properties
(Appearance, Solubility, MP)

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy
Mass Spectrometry
(GC-MS or LC-MS)

HPLC-UV
(Purity Assay)

Data Compilation
& Analysis

Thermal Analysis
(TGA/DSC)

Generate Certificate
of Analysis (CoA)

Click to download full resolution via product page

Caption: Workflow for Analytical Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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